molecular formula C19H24N4O2 B2357805 2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1796965-97-3

2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2357805
CAS No.: 1796965-97-3
M. Wt: 340.427
InChI Key: PHKVJMBIIQZQPF-UHFFFAOYSA-N
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Description

2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzamide core substituted with a methoxy group and a piperidinyl-pyrimidinyl moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-15(22-19(21-14)23-10-6-3-7-11-23)13-20-18(24)16-8-4-5-9-17(16)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKVJMBIIQZQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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